molecular formula C28H26N2O6 B2911700 2,6-bis(4-ethoxyphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone CAS No. 474648-03-8

2,6-bis(4-ethoxyphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone

Cat. No.: B2911700
CAS No.: 474648-03-8
M. Wt: 486.524
InChI Key: MOBWZNNZCRXZSI-UHFFFAOYSA-N
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Description

2,6-bis(4-ethoxyphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone is a tetracyclic heterocyclic compound featuring a fused pyrrolo[3,4-f]isoindole core. Compounds in this class are often investigated for their complex stereochemistry and possible applications in pharmaceuticals or materials science .

Properties

IUPAC Name

4,10-bis(4-ethoxyphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O6/c1-3-35-17-9-5-15(6-10-17)29-25(31)21-19-13-14-20(22(21)26(29)32)24-23(19)27(33)30(28(24)34)16-7-11-18(12-8-16)36-4-2/h5-14,19-24H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBWZNNZCRXZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C(=O)N(C5=O)C6=CC=C(C=C6)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,6-bis(4-ethoxyphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the available research on its biological properties and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes multiple aromatic rings and functional groups which may contribute to its biological activity. Its molecular formula is C26H30N2O4C_{26}H_{30}N_{2}O_{4} with a molecular weight of approximately 442.54 g/mol.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway and the activation of caspases.
  • Case Study : In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines including breast and prostate cancer cells .

Antimicrobial Activity

Preliminary research suggests that this compound may possess antimicrobial properties:

  • Activity Against Bacteria : Testing against Gram-positive and Gram-negative bacteria showed inhibition zones indicating potential antibacterial activity .
  • Fungal Inhibition : The compound also exhibited antifungal activity against Candida species in laboratory settings .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various studies:

  • Mechanism : It is believed to protect neuronal cells from oxidative stress-induced damage by scavenging free radicals and enhancing antioxidant defenses .
  • Research Findings : Animal models showed improved cognitive function when treated with this compound during neurodegenerative disease simulations .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduced apoptosis in cancer cell lines
AntimicrobialInhibited growth of bacteria and fungi
NeuroprotectiveEnhanced cognitive function in animal models

The biological activity of 2,6-bis(4-ethoxyphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole involves several mechanisms:

  • Apoptosis Induction : Activation of pro-apoptotic factors leading to programmed cell death in cancer cells.
  • Antioxidant Activity : Reduction of oxidative stress markers in neuronal cells.
  • Enzyme Inhibition : Potential inhibition of enzymes critical for microbial survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Ethoxy vs. Methoxy Derivatives

The closest structural analog is 2,6-bis(4-methoxyphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone (), which substitutes ethoxy (-OCH₂CH₃) with methoxy (-OCH₃) groups. Key differences include:

  • Steric Effects : The longer ethoxy chain may influence crystal packing or intermolecular interactions.
  • Electronic Effects : Both substituents are electron-donating, but ethoxy’s inductive effect is slightly weaker due to the alkyl chain, possibly altering reactivity in synthetic modifications.
Compound Name Substituent (R) Molecular Formula (Calculated MW) Key Structural Features
Target compound (ethoxyphenyl) -OCH₂CH₃ C₃₀H₂₈N₂O₆ (≈536.56 g/mol) Ethoxy groups, tetracyclic fused core
2,6-bis(4-methoxyphenyl)-... () -OCH₃ C₂₈H₂₄N₂O₆ (≈508.50 g/mol) Methoxy groups, identical core

Broader Structural Analogues

  • Pyrrolidine/Isoindole Derivatives: The target compound shares a pyrrolo-isoindole core with diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (), which features a nitrophenyl group and ester functionalities. Such variants demonstrate the versatility of fused heterocycles in accommodating diverse substituents .
  • Thioxo-oxathiolanes: Compound 14b () incorporates sulfur-containing moieties (thioxo, oxathiolane), contrasting with the target’s oxygen-rich structure.

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